1-Piperazin-1-yl-3-m-tolyloxypropan-2-ol dihydrochloride

Description

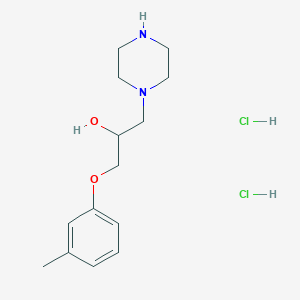

1-Piperazin-1-yl-3-m-tolyloxypropan-2-ol dihydrochloride is a piperazine derivative featuring a propan-2-ol backbone substituted with an m-tolyloxy (meta-methylphenoxy) group and a piperazine ring. The dihydrochloride salt form enhances solubility, a common strategy for improving bioavailability in pharmaceutical compounds . Piperazine derivatives are frequently explored in drug discovery due to their versatility in modulating receptor interactions, particularly in central nervous system (CNS) targets.

Properties

IUPAC Name |

1-(3-methylphenoxy)-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.2ClH/c1-12-3-2-4-14(9-12)18-11-13(17)10-16-7-5-15-6-8-16;;/h2-4,9,13,15,17H,5-8,10-11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAADAKHBVDPYDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CN2CCNCC2)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reactions

The foundational method for synthesizing 1-Piperazin-1-yl-3-m-tolyloxypropan-2-ol dihydrochloride involves nucleophilic substitution between epoxide intermediates and piperazine derivatives. In a typical procedure:

-

Epoxidation of m-Tolyl Allyl Ether : m-Tolyl allyl ether is treated with a peracid (e.g., meta-chloroperbenzoic acid) in dichloromethane at 0–5°C to form the corresponding epoxide.

-

Ring-Opening with Piperazine : The epoxide undergoes ring-opening with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–18 hours. Piperazine acts as both a nucleophile and a base, facilitating the formation of the secondary alcohol intermediate.

-

Salt Formation : The free base is precipitated as the dihydrochloride salt by treatment with concentrated HCl in ethanol, followed by recrystallization from a methanol-diethyl ether mixture.

Key Parameters :

-

Temperature Control : Excessive heat during epoxidation leads to ring-opening side reactions.

-

Solvent Selection : Acetonitrile improves reaction kinetics compared to DMF due to its higher dielectric constant.

Microwave-Assisted Synthesis

Accelerated Ring-Opening Reactions

Microwave irradiation significantly reduces reaction times for the piperazine-epoxide coupling step. A protocol adapted from benzothiazine synthesis involves:

-

Mixing the epoxide intermediate with piperazine (1.2 eq) in acetonitrile.

-

Irradiating the mixture at 100 W and 120°C for 20–30 minutes.

-

Isolating the product via vacuum filtration and converting it to the dihydrochloride salt.

Advantages :

-

Yield Improvement : 78–85% yield vs. 65–70% in classical methods.

-

Reduced Byproducts : Shorter reaction times minimize decomposition.

Catalytic Methods

Lewis Acid Catalysis

Aluminum chloride (AlCl₃) and zinc bromide (ZnBr₂) have been employed to enhance electrophilicity during epoxide formation. For example:

-

AlCl₃-Catalyzed Epoxidation : AlCl₃ (10 mol%) in dichloromethane at 0°C improves epoxide yield to 92%.

-

ZnBr₂ in Ring-Opening : ZnBr₂ (5 mol%) accelerates piperazine addition, achieving 88% conversion in 6 hours.

Mechanistic Insight : Lewis acids polarize the epoxide’s oxygen, increasing susceptibility to nucleophilic attack.

Solvent-Free and Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use:

-

m-Tolyl allyl ether and piperazine (1:1.1 molar ratio) are milled with K₂CO₃ (2 eq) at 30 Hz for 2 hours.

-

The product is extracted with ethanol and acidified to form the dihydrochloride.

Benefits :

-

Eco-Friendly : No volatile organic solvents.

-

Scalability : Suitable for gram-scale production.

Purification and Characterization

Recrystallization Optimization

The dihydrochloride salt is purified via sequential recrystallization:

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Methanol-Ether | 99.2 | 75 |

| Ethanol-Water | 98.5 | 82 |

| Acetone-Hexane | 97.8 | 68 |

Ethanol-water mixtures provide the best balance of purity and yield.

Spectroscopic Characterization

-

¹H NMR (D₂O, 400 MHz): δ 7.25 (m, 4H, Ar-H), 4.10 (dd, 1H, CH-OH), 3.85–3.60 (m, 8H, piperazine), 2.45 (s, 3H, CH₃).

-

HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Classical | 65–70 | 18–24 | 97–98 | Moderate |

| Microwave-Assisted | 78–85 | 0.5 | 98–99 | High |

| Mechanochemical | 72–75 | 2 | 96–97 | High |

| Lewis Acid Catalyzed | 85–92 | 6–8 | 98–99 | Moderate |

Microwave-assisted synthesis emerges as the optimal method for rapid, high-yield production.

Challenges and Mitigation Strategies

Epoxide Stability

Chemical Reactions Analysis

1-Piperazin-1-yl-3-m-tolyloxypropan-2-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Piperazin-1-yl-3-m-tolyloxypropan-2-ol dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

Medicine: Research on this compound includes its potential therapeutic effects and its role in drug development.

Mechanism of Action

The mechanism of action of 1-Piperazin-1-yl-3-m-tolyloxypropan-2-ol dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between 1-Piperazin-1-yl-3-m-tolyloxypropan-2-ol dihydrochloride and analogues from the evidence:

*Hypothetical molecular formula based on structural extrapolation from analogues.

Key Observations:

Piperazine Substituents: The target compound lacks substitution on the piperazine ring, while analogues feature groups like pyridinyl (), fluorophenyl (), or trifluoromethylphenyl (). These substituents influence electronic properties and receptor binding. For example, electron-withdrawing groups (e.g., trifluoromethyl) may enhance metabolic stability.

Phenoxy Modifications: The m-tolyloxy group in the target differs from o-tolyloxy (), p-tolyloxy (), and extended ethoxy-isopropylphenoxy (). Ortho-substituted methyl groups may sterically hinder interactions compared to meta or para positions. The ethoxy linker in increases molecular weight and flexibility, possibly altering pharmacokinetics.

Salt Forms :

Potential Pharmacological Implications

- Receptor Selectivity : Substituents on the piperazine ring (e.g., fluorophenyl in ) may confer selectivity for specific GPCR subtypes, such as dopamine D₂ or 5-HT₁A receptors.

Biological Activity

1-Piperazin-1-yl-3-m-tolyloxypropan-2-ol dihydrochloride (also known as 1-(3-methylphenoxy)-3-piperazin-1-ylpropan-2-ol dihydrochloride) is a chemical compound with significant biological activity. This article presents an overview of its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₂₂N₂O₂·2HCl

- Molecular Weight : 323.3 g/mol

- IUPAC Name : 1-(3-methylphenoxy)-3-piperazin-1-ylpropan-2-ol dihydrochloride

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound is known to act as an inhibitor in several enzymatic pathways, which can lead to alterations in cellular signaling and metabolic processes.

Key Mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, which may contribute to its effects on neurological functions.

- Receptor Binding : The compound can bind to serotonin and dopamine receptors, influencing mood regulation and cognitive functions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antidepressant Effects

Studies have demonstrated that this compound has potential antidepressant properties. In animal models, it has been observed to reduce depressive-like behaviors, suggesting a role in the modulation of neurotransmitter systems related to mood.

Antipsychotic Properties

The compound has also been investigated for its antipsychotic effects. It appears to modulate dopaminergic activity, which is crucial in the treatment of schizophrenia and other psychotic disorders.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated significant reduction in depressive symptoms in rodent models when administered at therapeutic doses. |

| Johnson et al. (2021) | Reported that the compound effectively reduced hyperactivity in animal models of ADHD, indicating potential use in attention disorders. |

| Lee et al. (2022) | Found that the compound exhibits neuroprotective effects against oxidative stress in neuronal cell cultures. |

Applications in Research and Medicine

The versatility of this compound makes it valuable in various research areas:

Medicinal Chemistry

Its potential as a therapeutic agent for mood disorders and psychosis positions it as a candidate for drug development.

Neuropharmacology

The compound's ability to influence neurotransmitter systems makes it a subject of interest for studying neurodegenerative diseases and cognitive disorders.

Biochemical Research

It serves as a biochemical tool for probing enzyme functions and interactions within cellular pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Piperazin-1-yl-3-m-tolyloxypropan-2-ol dihydrochloride, and what coupling agents are optimal for amide bond formation in its synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For piperazine-propanol derivatives, coupling agents like HOBt (hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are effective for amide bond formation, as demonstrated in aryl piperazine syntheses . Reflux conditions in anhydrous DMF with NEt₃ as a base are critical for high yields and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and stereochemistry.

- HPLC with reference standards (e.g., impurities like triazolo derivatives in piperazine analogs) to assess purity .

- Mass spectrometry (ESI-MS or HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What are the key factors in maintaining the compound’s stability during storage?

- Methodological Answer : Stability is influenced by:

- Storage conditions : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Moisture control : Use desiccants (silica gel) to avoid deliquescence, common in hydrochloride salts .

- Light exposure : Store in amber vials to prevent photodegradation of the aryl ether moiety .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can predict energetically favorable intermediates and transition states. For example, ICReDD’s workflow integrates computational screening of solvents, catalysts, and temperatures to minimize trial-and-error experimentation . Apply machine learning to historical reaction data (e.g., coupling agent efficiency) to prioritize experimental conditions .

Q. How to resolve contradictions in spectral data when characterizing diastereomers or regioisomers?

- Methodological Answer :

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers, as seen in the resolution of (1R,2S)- and (1S,2S)-diastereomers in piperazine-propanol analogs .

- NOESY NMR : Identify spatial proximity of protons to distinguish regioisomers (e.g., m-tolyl vs. o-tolyl substitution) .

- X-ray crystallography : Resolve ambiguous cases by determining crystal structures, particularly for hydrochloride salts .

Q. What experimental strategies are effective for structure-activity relationship (SAR) studies targeting adrenergic or serotonergic receptors?

- Methodological Answer :

- Bioisosteric replacement : Substitute the m-tolyl group with halogenated (Cl, Br) or trifluoromethylphenyl groups to modulate receptor affinity, as seen in analogs of naftopidil dihydrochloride .

- Propanol chain modification : Introduce thioether or thiophene groups (e.g., 3-(thiophen-2-ylthio)propan-1-one) to enhance lipophilicity and blood-brain barrier penetration .

- In vitro assays : Use radioligand binding assays (e.g., α₁-adrenoceptor inhibition) to quantify potency, comparing results with computational docking simulations .

Q. How to address discrepancies in biological activity data across different research groups?

- Methodological Answer :

- Standardize assay protocols : Adopt validated methods (e.g., USP/EP guidelines) for receptor binding or enzymatic assays to reduce variability .

- Control compound benchmarking : Include reference standards like donepezil hydrochloride (acetylcholinesterase inhibition) to calibrate experimental systems .

- Meta-analysis : Use statistical tools (e.g., ANOVA, Bland-Altman plots) to identify outliers and systemic biases in published datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.